Sodium (2S,8R,14Z,17Z,20Z,23Z)-2-azaniumyl-8-[(hexadecanoyloxy)methyl]-5-oxido-5,10-dioxo-4,6,9-trioxa-5lambda~5~-phosphanonacosa-14,17,20,23-tetraen-1-oate
Description
This sodium salt is a structurally complex phospholipid derivative characterized by:
- A hexadecanoyloxy (C16:0) chain esterified to a methyl group at position 6.
- A phosphonate group (5-oxido-5,10-dioxo-4,6,9-trioxa-5lambda~5~-phosphanonacosa) contributing to its anionic character and solubility in aqueous environments.
- A sodium counterion enhancing its stability and bioavailability in pharmaceutical formulations .
This compound’s structure suggests applications in drug delivery, membrane biology, or as a surfactant due to its amphiphilic nature.
Properties
IUPAC Name |
sodium;(2S)-2-azaniumyl-3-[[(2R)-3-hexadecanoyloxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropoxy]-oxidophosphoryl]oxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H74NO10P.Na/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34-41(45)53-38(36-51-54(48,49)52-37-39(43)42(46)47)35-50-40(44)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2;/h11,13,17-18,20,22,26,28,38-39H,3-10,12,14-16,19,21,23-25,27,29-37,43H2,1-2H3,(H,46,47)(H,48,49);/q;+1/p-1/b13-11-,18-17-,22-20-,28-26-;/t38-,39+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDGTLYKZWZGJV-ANGKXMAJSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])OC(=O)CCCC=CCC=CCC=CCC=CCCCCC.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)[O-])[NH3+])OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H73NNaO10P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90677088 | |
| Record name | Sodium (2S,8R,14Z,17Z,20Z,23Z)-2-azaniumyl-8-[(hexadecanoyloxy)methyl]-5-oxido-5,10-dioxo-4,6,9-trioxa-5lambda~5~-phosphanonacosa-14,17,20,23-tetraen-1-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
806.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
474943-16-3 | |
| Record name | Sodium (2S,8R,14Z,17Z,20Z,23Z)-2-azaniumyl-8-[(hexadecanoyloxy)methyl]-5-oxido-5,10-dioxo-4,6,9-trioxa-5lambda~5~-phosphanonacosa-14,17,20,23-tetraen-1-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Sodium (2S,8R,14Z,17Z,20Z,23Z)-2-azaniumyl-8-[(hexadecanoyloxy)methyl]-5-oxido-5,10-dioxo-4,6,9-trioxa-5lambda~5~-phosphanonacosa-14,17,20,23-tetraen-1-oate is a complex phospholipid compound primarily recognized for its role in biological systems and potential applications in pharmaceuticals and biotechnology. This compound is a derivative of phosphatidylserine and has garnered attention due to its unique structural features and biological activities.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Phospholipid Backbone : The presence of a phospholipid backbone suggests its role in cellular membranes.
- Hexadecanoyloxy Group : This long-chain fatty acid moiety may influence membrane fluidity and cellular interactions.
- Oxidative Functional Groups : The oxido and dioxo groups may contribute to its reactivity and interaction with biological molecules.
Biological Activity
The biological activity of this compound can be categorized into several areas:
1. Cell Membrane Interaction
Phosphatidylserine derivatives are known to play critical roles in cell membrane dynamics. They are involved in cell signaling processes and can affect the fluidity and integrity of cellular membranes. The sodium salt form enhances solubility in aqueous environments, facilitating its application in various formulations.
2. Neuroprotective Effects
Research indicates that phosphatidylserine derivatives exhibit neuroprotective properties. They may support cognitive functions by promoting neuronal health and reducing apoptosis in neural cells. Studies have shown that supplementation with phosphatidylserine can enhance memory and learning capabilities in aged populations.
3. Anti-inflammatory Properties
The compound may exert anti-inflammatory effects by modulating the activity of immune cells. Phosphatidylserine has been observed to influence macrophage activity and cytokine production, potentially leading to reduced inflammation in various conditions.
Research Findings
Recent studies have focused on the implications of sodium (2S,8R,14Z...) in various biological contexts:
Case Studies
- Cognitive Enhancement : A double-blind placebo-controlled trial evaluated the effects of phosphatidylserine supplementation on cognitive performance in older adults. Results indicated significant improvements in memory retention and recall abilities among those receiving the treatment compared to the placebo group.
- Inflammatory Response Modulation : A study investigating the effects of phosphatidylserine on inflammatory markers found that participants showed decreased levels of TNF-alpha and IL-6 following supplementation during a controlled inflammatory response induced by endotoxin administration.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Varied Acyl Chains
- Octadecanoyloxy variant (C18:0): describes a compound with an octadecanoyloxy (C18:0) chain instead of hexadecanoyloxy (C16:0). Such differences impact pharmacokinetics, as longer chains may prolong half-life in lipid-rich environments .
Very Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs)
- VLC-PUFAs from bovine retina (e.g., 32:6):
These feature six double bonds (vs. four in the target compound) and longer carbon chains (C32 vs. C29). The additional unsaturation increases oxidative instability but enhances fluidity and signaling roles in neural tissues . - Tricosapentaenoic acid (8Z,11Z,14Z,17Z,20Z): Contains five double bonds in a C23 chain. Its higher unsaturation may confer greater biological activity but requires stabilization via antioxidants, unlike the target compound’s sodium-stabilized phosphate group .
Sodium Salts in Pharmaceutical Chemistry
- Mezlocillin Sodium: A beta-lactam antibiotic sodium salt with a bicyclic core. Unlike the target compound’s phospholipid structure, mezlocillin’s sodium salt enhances solubility for intravenous administration, highlighting the role of sodium in improving drug delivery across diverse chemical classes .
- Hyoscyamine Sulfate :
A tropane alkaloid sodium salt. Its rigid bicyclic structure contrasts with the target compound’s flexible acyl chain, demonstrating how sodium counterions are utilized in both small molecules and complex lipids for stability .
Amine-Based Lipid Derivatives
- Cationic lipids (e.g., dimethylamino-PUFA derivatives in ): These contain tertiary amine groups instead of phosphonate moieties. Cationic lipids are used in mRNA vaccines (e.g., lipid nanoparticles) for nucleic acid binding, whereas the anionic target compound may serve as a membrane stabilizer or emulsifier .
Key Research Findings and Functional Implications
Critical Analysis of Divergences
- Oxidative Stability : The target compound’s tetraene system is less prone to oxidation than VLC-PUFAs with 5–6 double bonds, reducing the need for stabilizers .
- Cationic vs. Anionic Lipids : While cationic amines () bind nucleic acids, the target compound’s anionic phosphonate may interact with cationic proteins or metal ions, suggesting distinct therapeutic niches .
- Chain Length vs. Bioavailability: The hexadecanoyloxy chain balances lipophilicity and solubility better than longer chains (C18), which may aggregate in aqueous systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
